molecular formula C11H16N2O B8574714 4-Isobutylbenzohydrazide

4-Isobutylbenzohydrazide

Cat. No. B8574714
M. Wt: 192.26 g/mol
InChI Key: LCLIYLBRRXYQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutylbenzohydrazide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isobutylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(2-methylpropyl)benzohydrazide

InChI

InChI=1S/C11H16N2O/c1-8(2)7-9-3-5-10(6-4-9)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

LCLIYLBRRXYQGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (2.43 g, 48.5 mmol) was added slowly to a heterogeneous solution of ethyl 4-isobutylbenzoate (5.0 g, 24.2 mmol) and H2O and stirred at reflux for 12 hours. The reaction mixture was cooled to room temperature and filtered. The yellow solid was washed with cold water (1×20 mL) and dried to provide the title compound (3.33 g, 78% yield) as a yellow solid.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A solution isobutylbenzoic acid (2.00 g, 11.2 mmol) in DMF (10 ml) was treated with HBTU (4.25 g, 11.2 mmol), diisopropylethylamine (7.24 g, 56.0 mmol), then hydrazine (1.80 g, 56.0 mmol) and stirred at room temperature for 12 hours. The reaction was diluted with ethyl acetate (150 mL), washed with 5% NaHCO3 (aq.) and brine, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.10 g, 91%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
91%

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